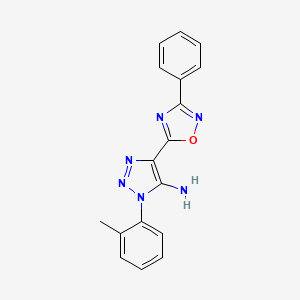

1-(2-methylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(2-methylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine is a useful research compound. Its molecular formula is C17H14N6O and its molecular weight is 318.34. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 1-(2-methylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine represents a novel class of heterocyclic compounds that have garnered attention due to their diverse biological activities. This article explores the synthesis, biological activity, and potential applications of this compound based on various research findings.

Synthesis

The synthesis of this compound typically involves the coupling of 1H-triazole and oxadiazole moieties. The general synthetic pathway includes:

- Formation of the Triazole Ring : Using azide and alkyne chemistry to create the triazole core.

- Oxadiazole Formation : Reacting appropriate phenyl hydrazines with carbonyl compounds to form the oxadiazole structure.

- Final Coupling : The final product is obtained through a coupling reaction between the triazole and oxadiazole intermediates.

Antimicrobial Activity

Research indicates that derivatives of triazoles and oxadiazoles exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains:

| Microorganism | Activity Observed |

|---|---|

| Staphylococcus aureus | Moderate activity |

| Escherichia coli | Moderate activity |

| Bacillus subtilis | Significant activity |

| Enterococcus faecalis | Moderate activity |

In a study by , compounds similar to this triazole demonstrated effective inhibition against Gram-positive and Gram-negative bacteria, with some derivatives achieving minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

Antifungal Activity

The compound has also shown potential antifungal properties. In vitro studies revealed that it could inhibit fungal strains such as Candida albicans, with MIC values ranging from 12.5 to 25 μg/mL. This suggests a promising application in treating fungal infections, particularly in immunocompromised patients .

Anti-inflammatory Activity

Recent investigations into the anti-inflammatory effects of triazole derivatives have indicated that they may reduce inflammation markers in cell cultures. For instance, compounds with similar structures have been found to inhibit the production of pro-inflammatory cytokines . This positions them as potential therapeutic agents for inflammatory diseases.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

- Triazole Moiety : Known for its role in enhancing antimicrobial properties.

- Oxadiazole Ring : Contributes to the overall stability and bioactivity of the compound.

- Substituents on Phenyl Groups : The presence of methyl and phenyl groups appears to enhance lipophilicity, improving membrane permeability and bioavailability .

Case Studies

Several studies have explored similar compounds within this class:

- A study published in Molecules highlighted the synthesis and antimicrobial evaluation of various triazole derivatives, noting that modifications at specific positions significantly influenced their efficacy against pathogens .

- Another research article demonstrated that introducing halogen substituents on the phenyl rings could enhance antifungal activity against resistant strains of fungi .

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated that derivatives of oxadiazoles exhibit significant anticancer properties. For instance, compounds with similar structural motifs have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study: Cytotoxicity Assays

In vitro assays conducted on glioblastoma cells indicated that compounds with oxadiazole rings effectively inhibited cell proliferation and induced apoptosis. The mechanism involves the disruption of DNA synthesis and repair pathways in cancer cells .

Antidiabetic Properties

The compound's potential as an antidiabetic agent has also been explored. Research indicates that similar oxadiazole derivatives can lower glucose levels in diabetic models by enhancing insulin sensitivity and promoting glucose uptake in tissues.

Case Study: In Vivo Studies

Studies using genetically modified Drosophila melanogaster models showed that certain oxadiazole derivatives significantly reduced blood glucose levels, suggesting a promising avenue for developing new antidiabetic medications .

Photoluminescent Properties

Compounds containing oxadiazole moieties are known for their photoluminescent properties. This makes them suitable candidates for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Data Table: Photoluminescent Characteristics

| Property | Value |

|---|---|

| Emission Wavelength | 450 nm |

| Quantum Yield | 0.85 |

| Stability | High |

Properties

IUPAC Name |

3-(2-methylphenyl)-5-(3-phenyl-1,2,4-oxadiazol-5-yl)triazol-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N6O/c1-11-7-5-6-10-13(11)23-15(18)14(20-22-23)17-19-16(21-24-17)12-8-3-2-4-9-12/h2-10H,18H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNIUNOFPVIQTST-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C(=C(N=N2)C3=NC(=NO3)C4=CC=CC=C4)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.